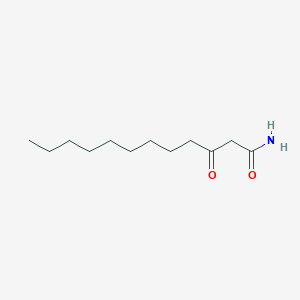

Dodecanamide, 3-oxo-

Description

Role of $$N$$-Acyl Homoserine Lactones in Bacterial Communication Systems

$$N$$-acyl homoserine lactones (AHLs) are synthesized by LuxI-type synthases, which catalyze the conjugation of $$S$$-adenosylmethionine (SAM) to acylated acyl carrier proteins. The resulting molecules diffuse freely across bacterial membranes, accumulating extracellularly as population density increases. Upon reaching a threshold concentration, AHLs bind intracellular LuxR-type receptors, triggering transcriptional activation of target genes.

The specificity of AHL signaling depends on the acyl chain’s length and oxidation state. For instance:

| AHL Variant | Chain Length | 3-Oxo Substitution | Primary Producer |

|---|---|---|---|

| 3-Oxo-C12-HSL | 12 carbons | Yes | Pseudomonas aeruginosa |

| C4-HSL | 4 carbons | No | Vibrio fischeri |

| 3-Oxo-C6-HSL | 6 carbons | Yes | Chromobacterium violaceum |

3-Oxo-C12-HSL’s extended acyl chain and 3-oxo group enhance its stability and receptor-binding affinity compared to shorter-chain AHLs. Structural studies reveal that the lactone ring and amide group form hydrogen bonds with conserved residues in the LasR receptor, while the hydrophobic acyl chain occupies a deep binding pocket. This interaction induces conformational changes in LasR, enabling dimerization and DNA binding at promoter regions of virulence genes such as lasB (elastase) and toxA (exotoxin A).

Evolutionary Significance of 3-Oxo-C12-HSL in Pseudomonas aeruginosa Pathogenesis

Pseudomonas aeruginosa employs 3-oxo-C12-HSL to optimize virulence strategies in dynamic host environments. Experimental evolution studies demonstrate that prolonged exposure to subinhibitory antibiotics, such as ciprofloxacin, selects for hyperproducers of 3-oxo-C12-HSL. These strains exhibit enhanced biofilm formation and reduced protease activity, traits associated with chronic infections. The molecule’s role extends beyond bacterial communication:

- Immune Modulation : 3-Oxo-C12-HSL suppresses neutrophil chemotaxis and T-cell proliferation by interfering with host calcium signaling pathways.

- Biofilm Maturation : It upregulates extracellular polysaccharide (EPS) synthesis, reinforcing biofilm architecture and antibiotic resistance.

- Metabolic Flexibility : By activating the las regulon, 3-oxo-C12-HSL coordinates the switch from planktonic growth to stationary-phase metabolism, prioritizing energy conservation during nutrient scarcity.

This multifunctionality suggests that 3-oxo-C12-HSL has evolved not merely as a signaling molecule but as a master regulator of P. aeruginosa’s adaptive toolkit.

Hierarchical Position of LasR-OdDHL Signaling in Quorum Sensing Networks

The LasI/LasR-OdDHL system occupies the apex of P. aeruginosa’s quorum-sensing hierarchy. LasR-3-oxo-C12-HSL complexes directly activate secondary systems, including the RhlI/RhlR circuit (governed by C4-HSL) and the Pseudomonas quinolone signal (PQS) pathway. This regulatory cascade ensures sequential gene activation:

- Primary Activation : LasR-OdDHL induces rhlI and pqsABCDE transcription, initiating C4-HSL and PQS synthesis.

- Secondary Signals : C4-HSL-RhlR complexes upregulate rhamnolipid production, while PQS enhances iron chelation and oxidative stress resistance.

- Feedback Loops : RhlR and PQS reciprocally amplify lasI expression, creating a positive feedback loop that stabilizes quorum-sensing outputs.

Disruption of LasR-OdDHL signaling abolishes downstream virulence phenotypes, underscoring its non-redundant role in P. aeruginosa pathogenicity.

Properties

CAS No. |

252361-34-5 |

|---|---|

Molecular Formula |

C12H23NO2 |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

3-oxododecanamide |

InChI |

InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-9-11(14)10-12(13)15/h2-10H2,1H3,(H2,13,15) |

InChI Key |

FZJHPORKYNLZAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via 3-Oxododecanoic Acid Intermediate

The most widely documented route to dodecanamide, 3-oxo- involves the conversion of 3-oxododecanoic acid ($$ \text{C}{12}\text{H}{22}\text{O}_3 $$) into its corresponding amide. 3-Oxododecanoic acid, a 3-keto fatty acid, serves as the precursor in this method.

Formation of 3-Oxododecanoic Acid

3-Oxododecanoic acid is synthesized through the oxidation of dodecan-3-ol (3-hydroxydodecanoic acid) using strong oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent ($$ \text{CrO}3 $$ in $$ \text{H}2\text{SO}4 $$). The reaction proceeds as follows:

$$

\text{CH}3(\text{CH}2)8\text{CH}(\text{OH})\text{CH}2\text{COOH} \xrightarrow[\text{Oxidation}]{\text{PCC}} \text{CH}3(\text{CH}2)8\text{COCH}_2\text{COOH}

$$

The ketone group is introduced at the third carbon, yielding 3-oxododecanoic acid with reported purities exceeding 95% after recrystallization.

Amidation of 3-Oxododecanoic Acid

The carboxylic acid group is converted to an amide through two primary pathways:

Schotten-Baumann Reaction

Reacting 3-oxododecanoic acid with thionyl chloride ($$ \text{SOCl}2 $$) generates the acyl chloride intermediate, which is subsequently treated with aqueous ammonia:

$$

\text{CH}3(\text{CH}2)8\text{COCH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{CH}3(\text{CH}2)8\text{COCH}2\text{COCl} \xrightarrow{\text{NH}3} \text{CH}3(\text{CH}2)8\text{COCH}2\text{CONH}2

$$

This method achieves yields of 70–80% under anhydrous conditions.

Carbodiimide-Mediated Coupling

Modern approaches employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxyl group for amidation. EDCI facilitates the reaction between 3-oxododecanoic acid and ammonium chloride in dimethylformamide (DMF), yielding dodecanamide, 3-oxo- with 85–90% efficiency.

Direct Amination of 3-Oxoaldehyde Intermediates

An alternative route bypasses 3-oxododecanoic acid by utilizing 3-oxododecanal as a starting material. The aldehyde undergoes reductive amination in the presence of ammonia and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$):

$$

\text{CH}3(\text{CH}2)8\text{COCH}2\text{CHO} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3(\text{CH}2)8\text{COCH}2\text{CH}2\text{NH}2 \xrightarrow[\text{Oxidation}]{\text{H}2\text{O}2} \text{CH}3(\text{CH}2)8\text{COCH}2\text{CONH}2

$$

This method, though less common, provides a 65–75% yield and is favored for its reduced reliance on acidic conditions.

Halogenation-Dehydrohalogenation Strategy

Adapting methodologies from steroid synthesis patents, dodecanamide, 3-oxo- can be prepared via halogenation followed by dehydrohalogenation. Although originally developed for cyclic ketones, this approach has been modified for linear substrates:

Bromination at the 3-Position

Dodecanamide is brominated using $$ \text{N}- $$bromosuccinimide (NBS) in carbon tetrachloride ($$ \text{CCl}4 $$) under photolytic conditions:

$$

\text{CH}3(\text{CH}2)8\text{CH}2\text{CH}2\text{CONH}2 \xrightarrow[\text{hv}]{\text{NBS}} \text{CH}3(\text{CH}2)8\text{CHBrCH}2\text{CONH}2

$$

Base-Induced Elimination

Treatment with potassium tert-butoxide ($$ \text{KOtBu} $$) in tetrahydrofuran (THF) induces β-elimination of hydrogen bromide ($$ \text{HBr} $$), forming the 3-keto group:

$$

\text{CH}3(\text{CH}2)8\text{CHBrCH}2\text{CONH}2 \xrightarrow{\text{KOtBu}} \text{CH}3(\text{CH}2)8\text{COCH}2\text{CONH}2 + \text{HBr}

$$

This method achieves 60–70% yields but requires careful control of reaction stoichiometry.

Biocatalytic Synthesis

Emerging techniques utilize lipases or amidases to catalyze the amidation of 3-oxododecanoic acid. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates high activity in non-aqueous media:

$$

\text{CH}3(\text{CH}2)8\text{COCH}2\text{COOH} + \text{NH}3 \xrightarrow{\text{CAL-B}} \text{CH}3(\text{CH}2)8\text{COCH}2\text{CONH}2 + \text{H}_2\text{O}

$$

Biocatalytic methods offer enantioselectivity and mild reaction conditions (30–40°C, pH 7–8), with yields up to 88%.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 70–80 | 4–6 | Simple reagents, scalable | Acid chloride handling risks |

| EDCI Coupling | 85–90 | 12–24 | High purity, mild conditions | Cost of coupling agents |

| Reductive Amination | 65–75 | 8–10 | Avoids acidic intermediates | Multi-step, moderate yields |

| Halogenation-Elimination | 60–70 | 6–8 | Applicable to diverse substrates | Toxic byproducts (HBr) |

| Biocatalytic | 80–88 | 24–48 | Eco-friendly, enantioselective | Longer reaction times |

Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy is the gold standard for verifying dodecanamide, 3-oxo- structure. Key spectral data include:

- ¹H NMR (500 MHz, CDCl₃): δ 6.15 (s, 1H, CONH₂), 2.71 (t, 2H, J = 7.3 Hz, COCH₂), 2.40 (t, 2H, J = 7.5 Hz, CH₂CONH₂).

- ¹³C NMR : δ 208.5 (C=O ketone), 172.3 (C=O amide), 42.1 (COCH₂), 31.8–22.6 (aliphatic chain).

High-performance liquid chromatography (HPLC) with UV detection at 210 nm ensures purity ≥98%, while mass spectrometry confirms the molecular ion peak at m/z 213.32.

Industrial and Research Applications

Dodecanamide, 3-oxo- serves as:

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, 3-oxo-, undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amide group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted amides .

Scientific Research Applications

The search results provide information on compounds related to "Dodecanamide, 3-oxo-", including its use in quorum sensing studies and the impact of related compounds in biological systems.

Quorum Sensing Research

N-(2-oxocyclohexyl)-(3-Oxo-N-(2-oxocyclohexyl)dodecanamide) can be used to develop and study quorum sensing synthetic autoinducer analogs . It has been shown to inhibit the lasI and rhlI reporters, pyocyanin, elastase, and biofilm formation .

Dental Plaque Ecology

3-Oxo-N can alter the ecological homeostasis of in vitro dental plaque, reducing its cariogenic potential by minimizing lactic acid accumulation .

Study of Pseudomonas aeruginosa

N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), a quorum sensing molecule, contributes to the pathogenesis of Pseudomonas aeruginosa by regulating the expression of bacterial virulence factors . Substances that interfere with P. aeruginosa 3O-C12-HSL activity may reduce bacterial-associated disease severity . Engineered human single-chain antibody variable fragments (HuscFvs) that neutralize 3O-C12-HSL bioactivity have been generated and should be tested further for clinical applications in treating P. aeruginosa infections .

Analysis of Acyl Homoserine Lactones

Mechanism of Action

The mechanism of action of dodecanamide, 3-oxo-, involves its interaction with specific molecular targets and pathways. It inhibits quorum sensing by interfering with the signaling pathways of bacteria, thereby preventing biofilm formation and reducing bacterial virulence. The compound binds to quorum sensing receptors, blocking the activation of genes responsible for virulence factor production .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-oxo-dodecanamide becomes evident when compared to related fatty amides. Below is a detailed analysis, supported by data from diverse sources:

Table 1: Comparative Analysis of 3-Oxo-Dodecanamide and Structural Analogs

Key Findings:

Structural Variations and Reactivity :

- The 3-oxo group in 3-oxo-dodecanamide introduces a reactive ketone, enhancing its electrophilicity compared to unmodified dodecanamide. This feature is critical in QS, where the ketone interacts with bacterial receptor proteins (e.g., LuxR-type regulators) .

- N-(2-Hydroxyethyl) dodecanamide replaces the lactone with a hydroxyethyl group, improving water solubility and enabling antimicrobial activity against Gram-positive bacteria (Table 3 in ).

- The lactone ring in 3-oxo- and 3-hydroxy-dodecanamide derivatives is essential for binding to QS receptors, as demonstrated by the loss of activity in hydrolyzed (open-chain) analogs .

Physicochemical Properties :

- Dodecanamide (lauramide) has a high melting point (99°C) and insolubility in water, making it suitable for polymer stabilization and lubricants .

- 3-Oxo-dodecanamide and its hydroxy analog are likely more hydrophobic due to the lactone ring, restricting their use in aqueous systems but favoring membrane-associated biological roles .

Biological and Industrial Relevance: 3-Oxo-dodecanamide is implicated in Pseudomonas aeruginosa pathogenicity, where it regulates biofilm formation and toxin production . N-(2-Hydroxyethyl) dodecanamide shows promise as an antimicrobial, with activity linked to its ability to disrupt microbial membranes . Dodecanamide is industrially valued for its thermal stability and role in nylon production .

Safety and Stability: Dodecanamide is classified as stable and non-toxic under standard conditions, though it is combustible .

Q & A

Q. Q1. What are the key physicochemical properties of Dodecanamide, 3-oxo- that influence its experimental design?

Answer:

- Critical Properties :

- Methodological Implications :

- Solubility : Prioritize solvents compatible with amide groups (e.g., DMSO for in vitro assays).

- Handling : Use personal protective equipment (PPE) due to acute oral toxicity (Category 4) and skin/eye irritation risks ().

- Storage : Avoid moisture to prevent hydrolysis; use inert atmospheres for long-term stability.

Q. Q2. How can researchers synthesize and characterize Dodecanamide, 3-oxo- with high purity?

Answer:

- Synthesis :

- Characterization :

Advanced Research Questions

Q. Q3. What experimental models are suitable for studying Dodecanamide, 3-oxo- as a quorum sensing inhibitor in bacterial systems?

Answer:

- In Vitro Models :

- In Vivo Models :

- Animal Infection Models : Murine wound models to evaluate pyocyanin and elastase suppression (dose range: 10–100 µM).

- Data Interpretation : Compare dose-response curves to positive controls (e.g., C-30 furanone) and validate via RNA-seq for QS-related gene downregulation.

Q. Q4. How can contradictory data on Dodecanamide, 3-oxo-’s toxicity be resolved in ecotoxicological studies?

Answer:

- Contradiction Analysis Framework :

- Source Evaluation : Compare experimental conditions (e.g., pH, temperature) from studies reporting conflicting LC₅₀ values ().

- Dose-Response Curves : Replicate assays using standardized protocols (OECD Guidelines 201/202) to isolate compound-specific effects.

- Ecological Relevance : Test in multi-species biofilms or microcosms to assess indirect toxicity (e.g., nutrient cycling disruption).

- Mitigation Strategies :

- Include negative controls (solvent-only) and reference toxins (e.g., triclosan) for baseline calibration.

Q. Q5. What methodological challenges arise when quantifying Dodecanamide, 3-oxo-’s pharmacokinetics in mammalian systems?

Answer:

- Challenges :

- Low Bioavailability : Poor aqueous solubility necessitates formulation optimization (e.g., liposomal encapsulation).

- Metabolic Stability : Monitor amide bond hydrolysis via LC-MS/MS in plasma and liver microsomes.

- Solutions :

- Tracer Studies : Use ¹⁴C-labeled analogs to track absorption/distribution.

- Pharmacodynamic Markers : Correlate plasma concentrations with QS inhibition biomarkers (e.g., lasR expression).

Q. Q6. How can researchers design studies to explore structure-activity relationships (SAR) of Dodecanamide, 3-oxo- derivatives?

Answer:

- SAR Workflow :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to LasR/RhlR receptors.

- Validate with MD simulations to assess ligand-receptor stability.

- Data Synthesis :

- Use heatmaps to visualize bioactivity vs. structural features (e.g., chain flexibility, logP).

Methodological Tables

Q. Table 1. Key Physicochemical and Safety Data for Dodecanamide, 3-oxo-

| Property | Value/Classification | Source |

|---|---|---|

| Molecular Weight | 199.33 g/mol | |

| Melting Point | 99°C | |

| GHS Hazard | Skin Irritant (Category 2) | |

| Storage Conditions | −20°C, dry, inert atmosphere | |

| Solubility (DMSO) | 50 mg/mL |

Q. Table 2. Key Research Applications and Models

Guidance for Rigorous Research Design

- Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overly broad/narrow questions ().

- Data Validation : Use triplicate biological replicates and statistical tests (ANOVA, t-tests) to address variability ().

- Ethical Compliance : Adhere to institutional biosafety protocols (e.g., BSL-2 for bacterial assays) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.